4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid
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Overview
Description
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of indole-3-acetic acid with hydrazine derivatives under specific conditions. One common method involves the condensation of indole-3-acetic acid with hydrazine hydrate in the presence of a suitable catalyst, followed by the addition of a butanoic acid derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified indole derivatives with altered functional groups .
Scientific Research Applications
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate the expression of specific genes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
28558-68-1 |
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Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-[2-[2-(1H-indol-3-yl)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-12(5-6-14(20)21)16-17-13(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
KTOMNADDFUNWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
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